

# Understanding the Stokes Shift of ATTO 425: A Technical Guide

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## Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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This in-depth technical guide explores the core photophysical properties of the fluorescent dye **ATTO 425**, with a particular focus on its significant Stokes shift. **ATTO 425** is a versatile, coumarin-based fluorophore widely utilized in life sciences for labeling biomolecules such as DNA, RNA, and proteins.<sup>[1]</sup> Its key characteristics include strong absorption, a high fluorescence quantum yield, excellent photostability, and a large Stokes shift, making it a valuable tool for a range of applications from single-molecule detection to high-resolution microscopy.<sup>[1]</sup>

## Core Photophysical Properties of ATTO 425

The utility of a fluorophore is defined by its unique spectral properties. For **ATTO 425**, these properties have been well-characterized, providing a robust foundation for its application in sensitive and precise fluorescence-based assays. The quantitative data for **ATTO 425** are summarized in the tables below.

## Spectral Characteristics

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes. A larger Stokes shift minimizes the overlap between the absorption and emission spectra, which is advantageous for reducing background noise and improving the signal-to-noise ratio in fluorescence measurements.

**ATTO 425** is specifically noted for its large Stokes shift.<sup>[1]</sup>

Parameter	Value (in Water/Aqueous Buffer)	Source(s)
Excitation Maximum ( $\lambda_{exc}$ )	436 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	484 nm	[1]
Stokes Shift (in nm)	48 nm	Calculated
Stokes Shift (in $cm^{-1}$ )	$\sim 2489\text{ cm}^{-1}$	Calculated

## Quantum Yield and Lifetime

The fluorescence quantum yield ( $\eta_{fl}$ ) represents the efficiency of the fluorescence process, while the fluorescence lifetime ( $\tau_{fl}$ ) is the average time the molecule spends in the excited state before returning to the ground state. **ATTO 425** exhibits a high quantum yield, indicating that it efficiently converts absorbed light into emitted fluorescence.

Parameter	Value	Source(s)
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[1]
Fluorescence Lifetime ( $\tau_{fl}$ )	3.6 ns	

## Molar Extinction Coefficient and Molecular Weight

The molar extinction coefficient ( $\epsilon_{max}$ ) is a measure of how strongly a substance absorbs light at a given wavelength. The molecular weight is a fundamental physical property.

Parameter	Value	Source(s)
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Molecular Weight (Carboxy derivative)	~401 g/mol	[1]
Molecular Weight (NHS-ester)	~498 g/mol	[1]
Molecular Weight (Maleimide)	~524 g/mol	[1]

## Experimental Protocol: Determination of Stokes Shift

The Stokes shift is experimentally determined by measuring the excitation and emission spectra of the fluorophore using a spectrofluorometer. The following protocol outlines the general methodology.

### I. Materials and Instrumentation

- **ATTO 425 Dye:** Stock solution in a suitable solvent (e.g., DMSO or DMF).
- **Solvent/Buffer:** The solvent should be of spectroscopic grade and appropriate for the intended application (e.g., phosphate-buffered saline (PBS) for biological samples).
- **Spectrofluorometer:** An instrument capable of measuring both excitation and emission spectra.
- **Quartz Cuvettes:** Standard fluorescence cuvettes with a 1 cm path length.

### II. Sample Preparation

- **Prepare a Dilute Solution:** Create a dilute working solution of **ATTO 425** in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

- Solvent Blank: Prepare a cuvette containing only the solvent to be used for background subtraction.

### III. Measurement of Excitation Spectrum

- Set Emission Wavelength: Set the emission monochromator of the spectrofluorometer to the expected emission maximum of **ATTO 425** (~484 nm).
- Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 350 nm to 470 nm) and record the fluorescence intensity at the fixed emission wavelength.
- Identify Excitation Maximum: The wavelength that produces the highest fluorescence intensity is the excitation maximum ( $\lambda_{exc}$ ).

### IV. Measurement of Emission Spectrum

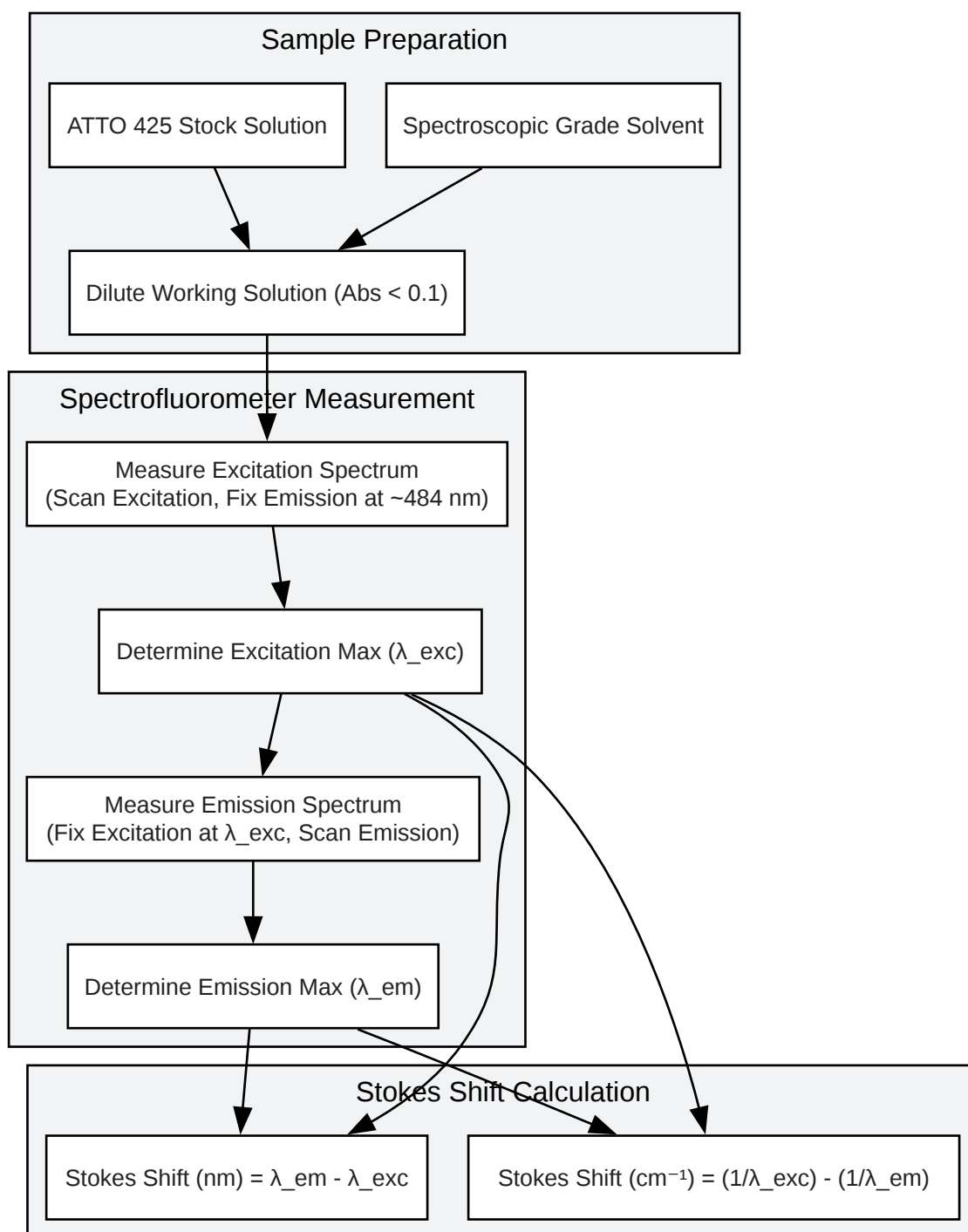
- Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum ( $\lambda_{exc}$ ).
- Scan Emission Wavelengths: Scan a range of emission wavelengths (e.g., 450 nm to 600 nm) and record the fluorescence intensity.
- Identify Emission Maximum: The wavelength at which the highest fluorescence intensity is recorded is the emission maximum ( $\lambda_{em}$ ).

### V. Calculation of Stokes Shift

- In Nanometers (nm): Stokes Shift (nm) =  $\lambda_{em} - \lambda_{exc}$
- In Wavenumbers ( $\text{cm}^{-1}$ ): Stokes Shift ( $\text{cm}^{-1}$ ) =  $(1 / \lambda_{exc}) - (1 / \lambda_{em})$  (where  $\lambda$  is in cm)

## Visualization of Experimental and Conceptual Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

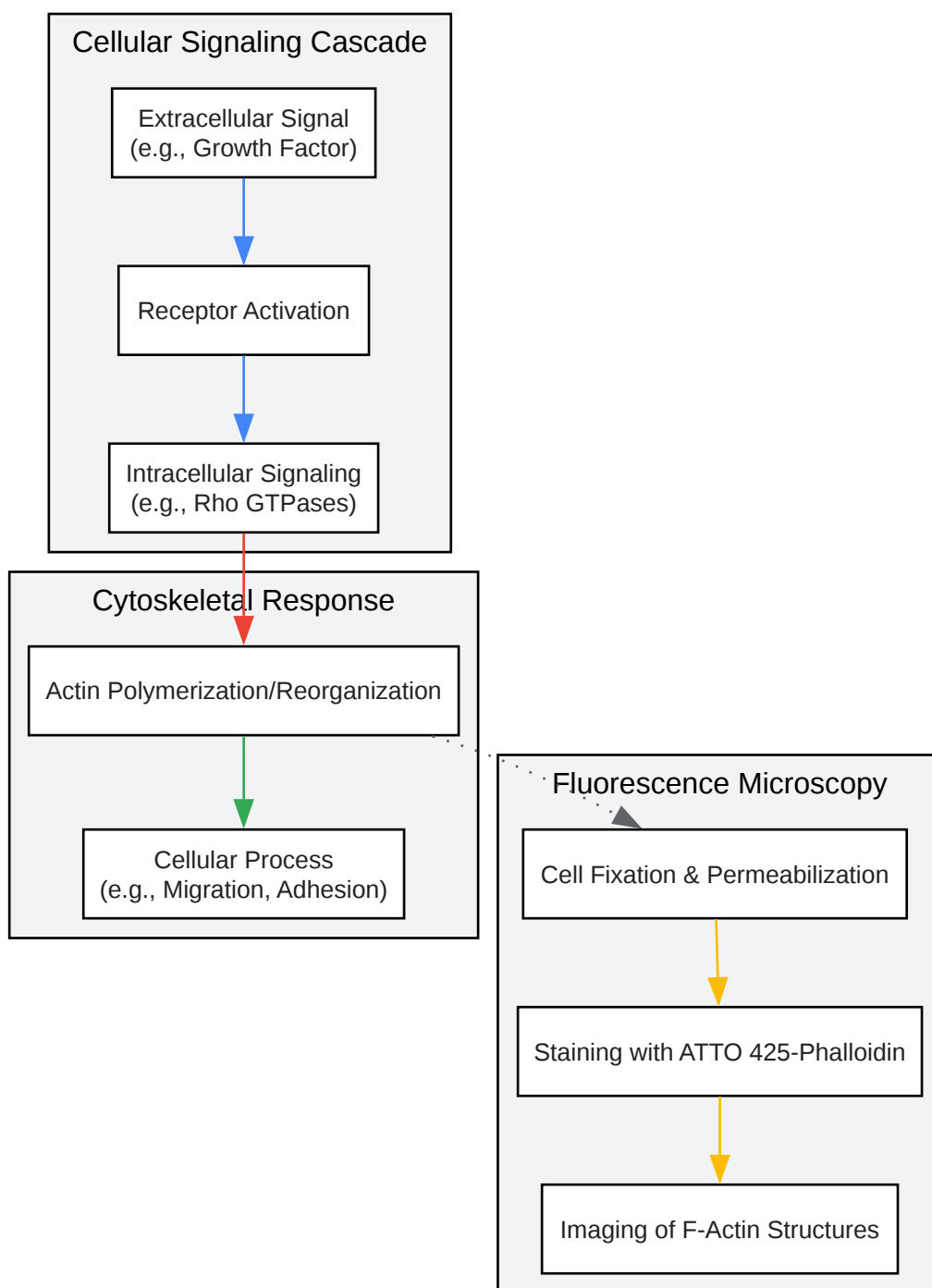


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Caption: Experimental workflow for determining the Stokes shift of **ATTO 425**.

## Application in Signaling Pathway Visualization: Cytoskeleton Dynamics

**ATTO 425**, when conjugated to phalloidin, is a powerful tool for visualizing filamentous actin (F-actin), a critical component of the cytoskeleton. The cytoskeleton is not merely a structural scaffold but is intricately involved in numerous cellular signaling pathways, including cell migration, division, and intracellular transport. Visualizing F-actin dynamics with **ATTO 425**-phalloidin can provide insights into the cellular response to various signaling cues.



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Caption: Visualization of F-actin dynamics in a signaling pathway using **ATTO 425**-phalloidin.

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## References

- 1. leica-microsystems.com [leica-microsystems.com]
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